molecular formula C20H20N2O2 B6455829 3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2549050-64-6

3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6455829
CAS No.: 2549050-64-6
M. Wt: 320.4 g/mol
InChI Key: JOVZTWXCEJCYLK-UHFFFAOYSA-N
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Description

3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (CBMQD) is an organic compound of the quinazoline family, which has a wide range of applications in scientific research and medicinal chemistry. CBMQD has been studied for its novel properties, including its ability to act as an inhibitor of enzymes involved in the metabolism of many drugs, and its potential to act as an anti-cancer agent. CBMQD has also been found to act as a potent antioxidant, and its ability to scavenge reactive oxygen species (ROS) is of particular interest.

Scientific Research Applications

3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been studied for its potential applications in scientific research and medicinal chemistry. It has been found to act as an inhibitor of cytochrome P450 (CYP) enzymes, which are involved in the metabolism of many drugs. This property makes this compound a potential tool to study the metabolism of drugs in vitro. In addition, this compound has been found to act as an anti-cancer agent, and its ability to scavenge reactive oxygen species (ROS) makes it a potential antioxidant.

Mechanism of Action

3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been found to act as a CYP enzyme inhibitor. Specifically, it has been found to inhibit the activity of CYP2C9, a cytochrome P450 enzyme involved in the metabolism of many drugs. This compound binds to the active site of the enzyme and prevents it from metabolizing drugs. In addition, this compound has been found to act as an anti-cancer agent. It has been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. Furthermore, this compound has been found to act as a potent antioxidant. It has been found to scavenge reactive oxygen species (ROS) and reduce oxidative stress.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. As an inhibitor of CYP enzymes, it has been found to reduce the metabolism of drugs, which can lead to an increase in the concentration of drugs in the body. In addition, this compound has been found to induce apoptosis in cancer cells, which can lead to cell death. Furthermore, this compound has been found to act as a potent antioxidant, which can reduce oxidative stress and protect cells from damage caused by ROS.

Advantages and Limitations for Lab Experiments

3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its ability to act as an inhibitor of CYP enzymes. This property makes it a useful tool for studying the metabolism of drugs in vitro. In addition, this compound has been found to act as an anti-cancer agent, which makes it a potential therapeutic agent. However, one of the main limitations of this compound is its low solubility, which can make it difficult to use in lab experiments.

Future Directions

There are several potential future directions for the study of 3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione. One of the main directions is to further explore its potential as an anti-cancer agent. In addition, further research is needed to explore the potential of this compound as an antioxidant. Furthermore, further research is needed to explore the potential of this compound as a CYP inhibitor, as this property could be useful for drug development. Finally, further research is needed to explore the potential of this compound as a drug delivery vehicle, as this could be useful for the development of novel drug delivery systems.

Synthesis Methods

3-benzyl-1-(cyclobutylmethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is synthesized from 2-methyl-3-benzyl-1,2,3,4-tetrahydroquinazoline-2,4-dione (MBQD) and cyclobutylmethyl bromide (CBMBr) in a two-step reaction. In the first step, MBQD is treated with CBMBr in a solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, and the product of the reaction is this compound (this compound). In the second step, the this compound is purified by recrystallization in a solvent such as methanol.

Properties

IUPAC Name

3-benzyl-1-(cyclobutylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19-17-11-4-5-12-18(17)21(13-16-9-6-10-16)20(24)22(19)14-15-7-2-1-3-8-15/h1-5,7-8,11-12,16H,6,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVZTWXCEJCYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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